N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a nitrophenyl group, a methoxy group, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide typically involves a multi-step process:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the methoxy group.
Acylation: The nitrated product is then acylated with 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The methoxy group can be substituted under nucleophilic aromatic substitution conditions, typically using strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Major Products
Reduction: The major product is N-(4-amino-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide is used as a precursor for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. The nitro and methoxy groups are known to influence biological activity, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide exerts its effects depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components. The methoxy and phenoxyacetamide groups can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
N-(4-nitrophenyl)-2-(2-methylphenoxy)acetamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-5-3-4-6-15(11)23-10-16(19)17-13-8-7-12(22-2)9-14(13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPBQOPBMYIFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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